molecular formula C22H24N2O2S B11366746 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11366746
M. Wt: 380.5 g/mol
InChI Key: FHRGHUKEAPCIPY-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a thiazole ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of the thiazole intermediate: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones.

    Coupling reaction: The final step involves the coupling of the 3,5-dimethylphenoxyacetic acid with the thiazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: The acetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may have therapeutic potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazole groups may contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide include:

    2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares the phenoxy group but differs in the acetic acid moiety.

    2-(3,5-dimethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide: This compound has a similar structure but includes an iodine atom, which may affect its reactivity and biological activity.

    3,4-Dimethoxyphenethylamine: Although structurally different, this compound is related in terms of its phenethylamine backbone and potential biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-15-4-6-18(7-5-15)22-24-19(14-27-22)8-9-23-21(25)13-26-20-11-16(2)10-17(3)12-20/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,23,25)

InChI Key

FHRGHUKEAPCIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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